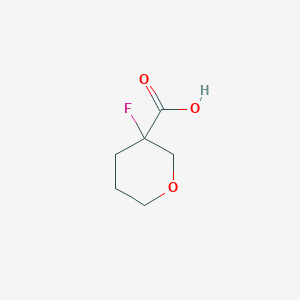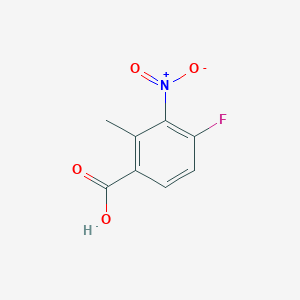
3-Fluorooxane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluorooxane-3-carboxylic acid, also known as FOA, is a chemical compound that is widely used in scientific research. It is a fluorinated analogue of uracil and is commonly used as a selectable marker in molecular biology. FOA is a potent inhibitor of the enzyme orotidine-5'-phosphate decarboxylase (ODCase), which is involved in the de novo biosynthesis of pyrimidine nucleotides.
Wissenschaftliche Forschungsanwendungen
Photoredox Catalysis in Organic Synthesis
Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the selective fluoromethylation of carbon-carbon multiple bonds. The use of fluorinated reagents, including those related to 3-Fluorooxane-3-carboxylic acid, in photoredox catalysis allows for the efficient and selective radical fluoromethylation of olefins and alkynes. This approach facilitates the synthesis of organofluorine compounds bearing C(sp(3))-CF3 bonds, highlighting the critical role of fluorinated compounds in developing new synthetic methods (Koike & Akita, 2016).
Fluorine-18 Labeling for PET Imaging
In the realm of medicinal chemistry, fluorine-18 labeling of compounds, including those derived from fluorooxane carboxylic acids, plays a pivotal role in the development of positron emission tomography (PET) tracers. These tracers are crucial for non-invasive imaging of biological processes, drug discovery, and the development of diagnostic tools. The synthesis of fluorine-18 labeled compounds, such as 5-HT1A antagonists, demonstrates the application of fluorinated compounds in enhancing the understanding of neurotransmitter systems and receptor distribution (Lang et al., 1999).
Fluorination of Aliphatic Carboxylic Acids
The development of novel fluorination methods, such as the photoredox catalysis-based conversion of aliphatic carboxylic acids to the corresponding alkyl fluorides, underscores the significance of fluorinated compounds in synthetic chemistry. These methodologies offer a redox-neutral, efficient path to fluoroalkanes, further expanding the toolkit for the synthesis of fluorinated molecules with potential applications in pharmaceuticals, agrochemicals, and materials science (Ventre, Petronijević, & MacMillan, 2015).
Electrophilic Fluorination Reagents
The creation of shelf-stable, electrophilic fluorination reagents from compounds like 3-Fluorooxane-3-carboxylic acid and its derivatives enables the direct trifluoromethylthiolation of various substrates. This advancement illustrates the critical role of fluorinated reagents in facilitating late-stage functionalization, a technique highly valuable in drug development for modifying molecular properties such as solubility, stability, and biological activity (Shao et al., 2015).
Eigenschaften
IUPAC Name |
3-fluorooxane-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO3/c7-6(5(8)9)2-1-3-10-4-6/h1-4H2,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JONVIQXGNQIVEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)(C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorooxane-3-carboxylic acid | |
CAS RN |
1547757-32-3 |
Source


|
| Record name | 3-fluorooxane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-[6-(trifluoromethyl)pyridin-3-yl]oxyethanamine;dihydrochloride](/img/structure/B2387798.png)



![(1R,5R)-1-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane;hydrochloride](/img/no-structure.png)
![4,6-Dimethyl-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B2387806.png)
![Ethyl 5-(4-bromobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2387808.png)



![N-[3-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2387815.png)
![2-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2387816.png)

